Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate
Description
Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is a β-keto ester featuring a 2-methoxypyridine substituent at the 3-position of the propanoate backbone. Its structure combines the electron-withdrawing keto group and the electron-donating methoxy-pyridine moiety, influencing its reactivity in condensation and cyclization reactions.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-10(14)7-9(13)8-5-4-6-12-11(8)15-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
KKLFWRSSINVSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(N=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogen-metal exchange followed by borylation, or palladium-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is highlighted through comparisons with related β-keto esters. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of this compound with Analogs
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., -Cl in ) enhance electrophilicity at the keto position, favoring nucleophilic attacks in cyclocondensation reactions.
- Methoxy groups (e.g., in ) increase solubility and modulate electronic properties for regioselective reactions.
Pharmacological Relevance: Pyridine-containing analogs (e.g., ) are prominent in anticancer and anti-tubercular drug discovery due to their bioisosteric resemblance to aromatic amines . Ethyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives act as human constitutive androstane receptor agonists, highlighting the role of halogen substituents in target binding .
Synthetic Methodologies :
Biological Activity
Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate is an organic compound that has recently attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted at the 2-position with a methoxy group and a 3-oxopropanoate moiety. The compound's molecular formula is , and its structure can be represented as follows:
The methoxy substitution enhances its electronic properties, potentially influencing its interactions with biological targets.
Enzyme Interactions
Research indicates that this compound may exhibit significant biological activity, particularly in enzyme-catalyzed reactions. The compound has been studied for its potential to modulate enzyme activity, especially in the context of ester hydrolysis. Such interactions suggest that it may serve as a useful intermediate in the synthesis of more complex organic molecules, facilitating various biochemical reactions.
Antimicrobial Properties
In preliminary studies, compounds structurally related to this compound have demonstrated promising antibacterial activity. For instance, derivatives of pyridine have shown strong antibacterial effects against Gram-positive bacteria similar to those of established antibiotics like linezolid . Although specific data on this compound's antimicrobial efficacy is limited, its structural characteristics suggest potential as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. The methoxy and ester functional groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity and specificity towards target proteins.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Activity : A series of pyridine derivatives were synthesized and evaluated for their antibacterial properties. Compounds similar to this compound exhibited significant bacteriostatic effects against various strains of bacteria, indicating a promising avenue for further investigation into this compound's antibacterial potential .
- Enzyme Inhibition : Studies have shown that certain pyridine derivatives can inhibit enzymes involved in metabolic pathways. The unique structural features of this compound may allow it to modulate similar pathways, suggesting its utility in drug development targeting specific diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate | Chlorine atom on the pyridine ring | Exhibits distinct electronic properties due to chlorine substitution |
| Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate | Methoxy group but differs in pyridine substitution | Potentially different reactivity patterns due to positional changes |
| Ethyl 2-methyl-3-oxopropanoate | Simpler structure without a pyridine ring | Lacks the complexity and potential bioactivity associated with pyridine derivatives |
This comparison highlights how variations in substituents can influence the biological activity and pharmacological profiles of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
